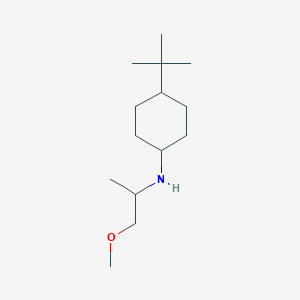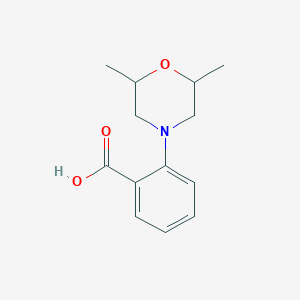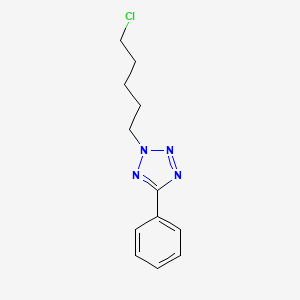
2-Méthyl-1-(3-méthyl-1-benzofuran-2-yl)propan-1-amine
Vue d'ensemble
Description
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapeutique contre le cancer
Les dérivés du benzofurane ont été identifiés pour leurs propriétés anticancéreuses. Le composé spécifique en question pourrait être synthétisé avec divers substituants pour évaluer son efficacité dans l'inhibition de la croissance des cellules cancéreuses, conduisant potentiellement au développement de nouveaux agents chimiothérapeutiques .
Recherche anti-inflammatoire et analgésique
Les composés contenant des cycles benzofuraniques ont montré des effets analgésiques et anti-inflammatoires. Cela fait de la 2-Méthyl-1-(3-méthyl-1-benzofuran-2-yl)propan-1-amine un candidat pour le développement de nouveaux médicaments contre la douleur, en particulier ceux qui pourraient offrir une alternative aux opioïdes .
Études antimicrobiennes
La recherche a démontré le potentiel antimicrobien des composés du benzofurane. Cette molécule particulière pourrait être étudiée pour son efficacité contre divers agents pathogènes bactériens et viraux, contribuant à la recherche de nouveaux antibiotiques et antiviraux .
Recherche cardiovasculaire
Le noyau benzofuranique a été associé à des avantages cardiovasculaires, notamment des effets antiarythmiques et hypotenseurs. Ce composé pourrait être utilisé dans la synthèse de nouveaux médicaments destinés au traitement des maladies cardiaques telles que les arythmies et l'hypertension .
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, and its overactivity is often associated with cancer .
Mode of Action
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine interacts with its target, EGFR, by inhibiting the receptor’s activity . This inhibition disrupts the signaling pathway, leading to changes in cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and survival . By inhibiting EGFR, the compound disrupts these processes, potentially leading to the death of cancer cells .
Result of Action
The inhibition of EGFR by 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine can lead to significant cell growth inhibitory effects . For instance, the compound has been found to inhibit the growth of various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Analyse Biochimique
Molecular Mechanism
At the molecular level, 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine exerts its effects through several mechanisms. It induces pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) within cancer cells. This oxidative stress contributes to the activation of apoptosis pathways. The compound also forms hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and specificity . These interactions result in the inhibition of key signaling pathways involved in cell survival and proliferation.
Transport and Distribution
Within cells and tissues, 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells . The compound’s distribution is crucial for its selective action towards cancer cells, ensuring minimal toxicity to normal cells.
Propriétés
IUPAC Name |
2-methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8(2)12(14)13-9(3)10-6-4-5-7-11(10)15-13/h4-8,12H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLPOBQRKWXUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)


![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)
![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)


amine](/img/structure/B1461470.png)
![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)



